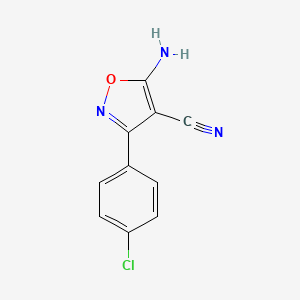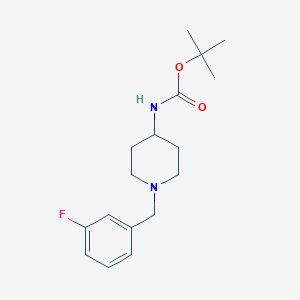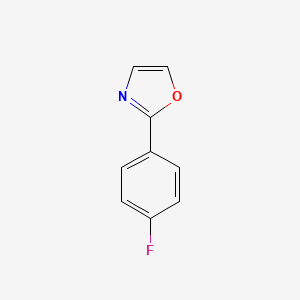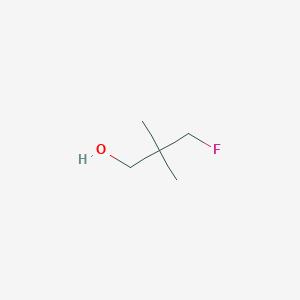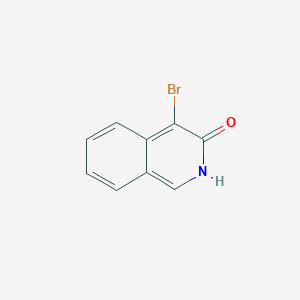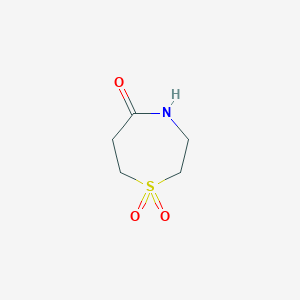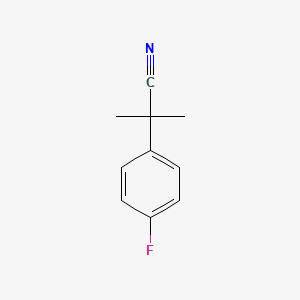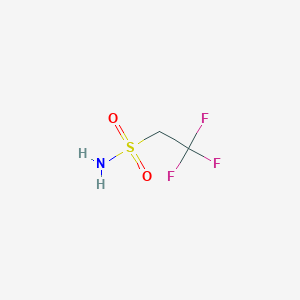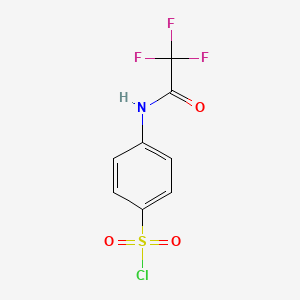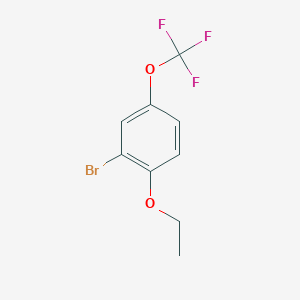
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
The compound 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is a brominated aromatic ether with a trifluoromethoxy group and an ethoxy group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the use of halogenating agents or reactions with organometallic intermediates. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene could be synthesized through halogenation reactions, possibly involving a precursor with an ethoxy and trifluoromethoxy group already in place.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique for determining the molecular structure of compounds. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized by IR spectroscopy and X-ray diffraction analysis, revealing the geometric characteristics of the molecule . Although the specific structure of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is not provided, similar analytical techniques could be used to elucidate its molecular structure.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. For example, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can then undergo further reactions such as [4+2] cycloadditions with furan . The presence of a bromo group in 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene suggests that it could also be used as a starting material for similar organometallic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their substituents. For example, alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates exhibit liquid-crystalline properties, with the lower members showing a smectic A phase . The presence of the trifluoromethoxy group in 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene could similarly affect its physical properties, such as boiling point, solubility, and crystalline phase behavior.
Applications De Recherche Scientifique
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products .
- Results or Outcomes : Over 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread use and acceptance in the industry . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of the Application : This compound is used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not provided in the source .
Application in Direct Arylation of 2-Methylthiophene
- Summary of the Application : “2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” is used in the direct arylation of 2-methylthiophene .
- Methods of Application or Experimental Procedures : The compound was reacted with 2-methylthiophene using 1 mol% Pd(OAc)2 with KOAc in DMA .
- Results or Outcomes : The desired products were obtained in 87% and 79% yield, respectively .
Application in Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of the Application : This compound is used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis were not provided in the source .
Application in Direct Arylation of 2-Methylthiophene
- Summary of the Application : “2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene” is used in the direct arylation of 2-methylthiophene .
- Methods of Application or Experimental Procedures : The compound was reacted with 2-methylthiophene using 1 mol% Pd(OAc) 2 with KOAc in DMA .
- Results or Outcomes : The desired products were obtained in 87% and 79% yield, respectively .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUATZBRJLHRCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596207 | |
| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
CAS RN |
200956-50-9 | |
| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

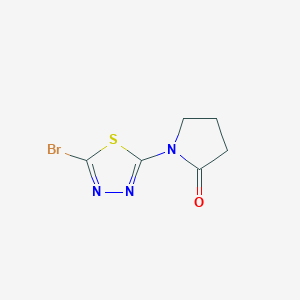
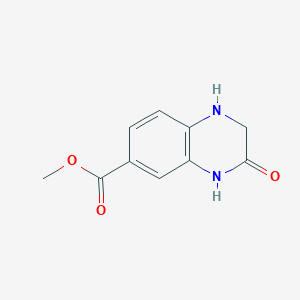
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)
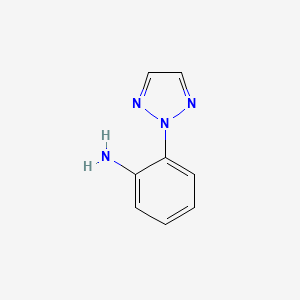
![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)
